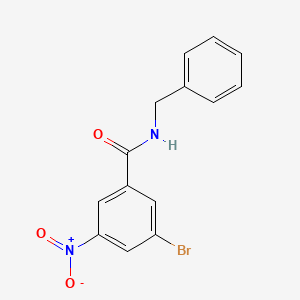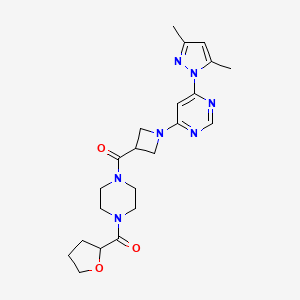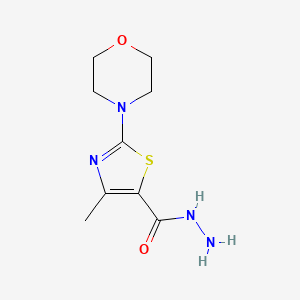
4-metil-N-((1-(piridin-4-il)piperidin-4-il)metil)tiofeno-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a piperidine ring, and a pyridine ring
Aplicaciones Científicas De Investigación
4-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific electronic properties.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to inhibit the activity of tyrosine kinases , which play a crucial role in the modulation of growth factor signaling pathways .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets, such as tyrosine kinases, to inhibit their activity . This inhibition could lead to changes in the signaling pathways regulated by these kinases .
Biochemical Pathways
Given its potential inhibition of tyrosine kinases , it could impact pathways such as the phosphatidylinositol-3 kinase (PI3K) signaling pathway , which is involved in cell proliferation and survival.
Pharmacokinetics
Similar compounds have been described as orally bioavailable , suggesting that this compound may also have good oral bioavailability.
Result of Action
Based on its potential inhibition of tyrosine kinases , it could potentially lead to decreased cell proliferation and increased cell death in certain types of cells.
Análisis Bioquímico
Biochemical Properties
These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Cellular Effects
Preliminary studies suggest that this compound may have potential anti-tubercular activity against Mycobacterium tuberculosis H37Ra
Molecular Mechanism
It is suggested that the compound may interact with various biomolecules, potentially influencing enzyme activity and gene expression
Dosage Effects in Animal Models
Currently, there is limited information available on the dosage effects of 4-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide in animal models
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the thiophene-2-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 4-methylpiperidine to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide
- 4-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide
- 4-methyl-N-((1-(pyridin-4-yl)piperidin-3-yl)methyl)thiophene-2-carboxamide
Uniqueness
The uniqueness of 4-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide lies in its specific structural configuration, which can result in distinct biological activity and chemical reactivity compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields .
Propiedades
IUPAC Name |
4-methyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-13-10-16(22-12-13)17(21)19-11-14-4-8-20(9-5-14)15-2-6-18-7-3-15/h2-3,6-7,10,12,14H,4-5,8-9,11H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOALQUBNIQOMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(5-{[(3-fluorophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2419362.png)
![2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2419363.png)

![N-(3-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2419367.png)
![2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2419369.png)

![4-oxo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2419373.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)prop-2-enamide](/img/structure/B2419375.png)





